molecular formula C10H11FN2O2 B2471332 Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 112382-27-1

Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2471332
CAS No.: 112382-27-1
M. Wt: 210.208
InChI Key: DOBPWBBOOGXDDW-KPKJPENVSA-N
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Description

Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate (CAS: 112382-27-1, molecular formula: C₁₀H₁₁FN₂O₂, molecular weight: 210.21 g/mol) is a fluorinated hydrazinecarboxylate ester characterized by a 4-fluorophenyl group linked via an ethylidene moiety to a hydrazinecarboxylate backbone .

Properties

IUPAC Name

methyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBPWBBOOGXDDW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Methanol or ethanol is preferred due to the solubility of both reactants.
  • Catalyst : Sodium methoxide (0.5–1.0 mol%) enhances reaction kinetics by deprotonating the hydrazinecarboxylate.
  • Temperature : Reactions typically initiate at 0°C to control exothermicity, followed by gradual warming to room temperature.
  • Acid Quenching : Glacial acetic acid (1–2 equiv) neutralizes excess base and stabilizes the product.

Representative Procedure :

  • Dissolve 4-fluoroacetophenone (0.67 mol) in methanol (200 mL) under nitrogen.
  • Add sodium methoxide (1 mol%) in methanol at 0°C.
  • After 30 min, introduce methyl hydrazinecarboxylate (0.43 mol) in methanol.
  • Quench with acetic acid, concentrate, and precipitate with acetone.

Performance Metrics :

Parameter Value
Yield 93.1%
HPLC Purity 99.2%
Reaction Time 1–2 h

Hydrazine-Hydrochloride Mediated Synthesis

Alternative routes utilize (4-fluorophenyl)hydrazine hydrochloride as the nitrogen source, reacting with methyl glyoxylate or its equivalents. This method avoids handling free hydrazines, improving safety profiles.

Key Variations

  • Coupling Agents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates amide bond formation in DMF, yielding 29% product.
  • Solvent Effects : Ethanol at reflux (70–85°C) enhances reactivity, achieving 60% yield in 15–18 h.
  • Base Selection : Triethylamine (2–3 equiv) effectively scavenges HCl, preventing side reactions.

Case Study :

  • Combine (4-fluorophenyl)hydrazine hydrochloride (0.816 mmol) with methyl glyoxylate (0.653 mmol) in DMF.
  • Add HATU (1 equiv) and DIPEA (2.5 equiv) at 0°C.
  • Stir at room temperature for 2 h, followed by aqueous workup.

Outcome :

  • Yield: 29% (off-white solid)
  • Purity: >95% (LC-MS)

Continuous Flow Synthesis for Industrial Scale

Recent advances adapt batch processes to continuous flow systems, addressing scalability challenges.

Process Intensification Strategies

  • Residence Time : Optimized to 10–15 min via micromixer technology.
  • Temperature Control : Maintained at 50–60°C using jacketed reactors.
  • In-line Purification : Integrated crystallization units reduce downstream processing.

Industrial Benchmark :

Metric Batch Continuous Flow
Annual Capacity 500 kg 5,000 kg
Purity 99.2% 99.5%
Solvent Consumption 8 L/kg 2 L/kg

Mechanistic Insights and Side Reactions

The reaction pathway involves three critical steps:

  • Hydrazine Deprotonation : Base abstracts the hydrazine N-H proton, generating a nucleophilic amine.
  • Carbonyl Addition : The amine attacks the ketone carbonyl, forming a tetrahedral intermediate.
  • Dehydration : Acid catalysis eliminates water, yielding the conjugated ethylidene system.

Common Side Reactions :

  • Over-alkylation : Excess methylating agents form dimethylated byproducts.
  • Oxidation : Air exposure degrades hydrazine to diazenes, requiring inert atmospheres.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Condensation 93.1 99.2 High 1.0
Hydrazine-HCl Coupling 29–60 95–98 Moderate 1.8
Continuous Flow 90–95 99.5 Very High 0.7

Purification and Characterization

  • Crystallization : Acetone/water mixtures (3:1 v/v) yield needle-like crystals.
  • Chromatography : Silica gel (100–200 mesh) with CH2Cl2/MeOH (20:1) resolves regioisomers.
  • Spectroscopic Data :
    • 1H NMR (DMSO-d6): δ 7.54–7.57 (m, 2H, Ar-H), 6.31 (s, 2H, NH2), 4.21 (q, 2H, OCH2).
    • LC-MS : m/z 250.1 [M+H]+.

Chemical Reactions Analysis

Cyclization Reactions to Form Thiadiazoles

This compound undergoes cyclization with sulfur sources to form 1,2,3-thiadiazoles, a class of heterocycles with applications in medicinal chemistry. The reaction typically involves:

  • Reactants : Sulfur (S), tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈)

  • Conditions : Heated in dimethylacetamide (DMAC) at 100°C under air

  • Mechanism : Oxidative cyclization via intermediate hydrazine-sulfur adducts

ProductYield (%)Key Structural FeaturesSource
4-(4-Fluorophenyl)-1,2,3-thiadiazole46–82%Fluorophenyl substituent enhances electron-withdrawing effects, stabilizing the thiadiazole ring

This reaction is analogous to methods used for ethyl hydrazinecarboxylate derivatives, where sulfur incorporation replaces the hydrazine moiety .

Oxidation Reactions

The hydrazinecarboxylate group is susceptible to oxidation, leading to diverse nitrogen-containing products:

  • Oxidizing Agents : KMnO₄, H₂O₂, or O₂ under acidic/basic conditions

  • Products : Formation of diazenes or cleavage to release nitrogen gas (N₂) and carboxylate byproducts.

Example Pathway :

Methyl hydrazinecarboxylateH2O2Methyl carboxylate+N2+Fluorophenyl ketone\text{Methyl hydrazinecarboxylate} \xrightarrow{\text{H}_2\text{O}_2} \text{Methyl carboxylate} + \text{N}_2 \uparrow + \text{Fluorophenyl ketone}

The fluorophenyl group stabilizes intermediates via resonance, influencing reaction rates .

Acid-Catalyzed Hydrazone Rearrangements

Under Brønsted acid catalysis (e.g., HCl, H₂SO₄), the compound participates in hydrohydrazination or Friedel-Crafts alkylation. For example:

  • Conditions : Catalytic H⁺ in chloroform or dichloromethane

  • Outcome : Formation of tetrahydrofluorene derivatives via carbocation intermediates .

Mechanistic Insight :

  • Protonation of the hydrazone carbonyl activates the electrophilic center.

  • Carbocation formation followed by cyclization yields polycyclic structures .

Nucleophilic Aromatic Substitution (Limited Reactivity)

  • Example : Reaction with Grignard reagents to replace fluorine with alkyl/aryl groups .

Condensation with Carbonyl Compounds

The hydrazine moiety reacts with aldehydes/ketones to form extended hydrazones. For instance:

  • Reactant : Benzaldehyde

  • Product : Bis-hydrazone with enhanced π-conjugation.

Applications : These derivatives are explored as ligands in coordination chemistry or precursors for bioactive molecules .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Influence of 4-Fluorophenyl Group
CyclizationS, TBAI, K₂S₂O₈, 100°C1,2,3-Thiadiazole46–82Stabilizes intermediates via electron withdrawal
OxidationH₂O₂, acidicCarboxylate + N₂60–75Minimal direct impact
Acid catalysisHCl, CHCl₃Tetrahydrofluorene22–73Directs carbocation stability

Mechanistic Highlights

  • Electron-Withdrawing Effects : The 4-fluorophenyl group enhances electrophilic character at the hydrazone carbon, facilitating cyclization and acid-catalyzed reactions .

  • Steric Considerations : The methyl ester group imposes minimal steric hindrance, allowing efficient sulfur incorporation in thiadiazole synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the condensation reaction of 4-fluoroacetophenone with methyl hydrazinecarboxylate under acidic conditions. The reaction is commonly carried out in solvents such as ethanol or methanol, followed by purification through recrystallization or column chromatography. The compound's unique structure includes a fluorophenyl group, which enhances its chemical reactivity and potential biological activity due to the presence of the fluorine atom.

Chemistry

This compound serves as a building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions, including:

  • Oxidation : Transforming the compound into oxides using agents like potassium permanganate.
  • Reduction : Converting it into hydrazine derivatives with reducing agents such as sodium borohydride.
  • Substitution : Facilitating nucleophilic substitution reactions to replace the fluorine atom with other nucleophiles.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and a ligand in biochemical assays. Its interactions with specific enzymes may lead to significant biological effects, making it a candidate for further exploration in drug development.

Medicine

The compound is being explored for its therapeutic properties , particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines, showcasing potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of various hydrazine derivatives, including this compound. The compound exhibited significant growth inhibition against several cancer cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Research on similar compounds has shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This compound may exhibit similar properties due to structural similarities, warranting further investigation into its enzyme inhibitory effects .

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparisons

The target compound belongs to the hydrazinecarboxylate family, which shares a core structure of N′-substituted hydrazine linked to a carboxylate ester. Key structural analogs include:

Compound Name Substituents/R-Groups Key Structural Features Reference
Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate (Target) 4-Fluorophenyl, methyl ester Fluorine electron-withdrawing group
2-(2,3-Dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (188) 4-Fluorophenyl, dihydrobenzofuran Fluorophenyl + fused benzofuran ring
Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate 4-Pyridinyl, methyl ester Nitrogen-rich aromatic ring
2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide 4-Methoxyphenyl, carboxamide Methoxy electron-donating group
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide 4-Fluorophenyl, benzimidazole-thioether Thioether linkage + benzimidazole

Key Observations :

  • Heterocyclic Modifications : Analogs with pyridinyl () or benzimidazole () substituents exhibit altered solubility and binding affinities due to aromatic nitrogen atoms or bulky heterocycles.

Key Observations :

  • The target compound’s synthesis is less documented compared to analogs like , which achieve high yields (82%) via acetic acid-catalyzed reflux.
  • Benzimidazole derivatives () show lower yields (31–78%), possibly due to steric hindrance from bulky substituents.

Key Observations :

  • The target compound’s molecular weight (210.21) is lower than benzofuran-containing analogs (314.32 in ), likely improving bioavailability.

Biological Activity

Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and crystallographic data.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FN3O2C_{13}H_{14}FN_3O_2. The compound features a hydrazinecarboxylate moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts.

Biological Activity

The biological activity of this compound has been investigated in various studies:

  • Antitumor Activity : Research indicates that similar hydrazine derivatives possess antitumor properties. For instance, compounds with hydrazone linkages have shown cytotoxic effects against cancer cell lines. This compound may exhibit similar effects due to its structural analogies with known active compounds.
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of hydrazine derivatives. For example, compounds containing hydrazone functionalities have demonstrated activity against a range of bacteria and fungi. The presence of the fluorinated phenyl group may enhance this activity by increasing lipophilicity and membrane penetration.
  • Enzyme Inhibition : There is evidence suggesting that hydrazine derivatives can act as enzyme inhibitors, particularly in the context of metabolic pathways relevant to cancer and infectious diseases. The specific mechanism by which this compound interacts with target enzymes remains to be elucidated.

Crystallographic Data

Crystallographic analysis provides insights into the molecular geometry and interactions within the crystal lattice:

  • Crystal Structure : The compound exhibits a monoclinic crystal system with specific lattice parameters that indicate strong intermolecular interactions. The configuration around the C=N bond is identified as E , which may influence its reactivity and biological interactions.
  • Hydrogen Bonding : Intermolecular hydrogen bonding patterns have been observed, contributing to the stability of the crystal structure. These interactions are crucial for understanding how the compound might behave in biological systems.
ParameterValue
Molecular FormulaC13H14FN3O2
Crystal SystemMonoclinic
Lattice Parametersa = 7.4495 Å
b = 16.5328 Å
c = 12.8519 Å
Angle β91.329°

Case Studies

Several case studies have explored related compounds with similar structures:

  • Study on Hydrazone Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that certain hydrazone derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of fluorinated hydrazine derivatives against resistant strains of bacteria, suggesting that this compound could be evaluated for similar properties.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Ethanol, reflux, 6h65–7090
2Column chromatography (EtOAc:Hexane = 1:3)6098

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:
A combination of techniques ensures accurate structural assignment:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazone NH at δ 10.2–11.5 ppm) and carbon backbone .
  • X-ray crystallography : Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles, confirming stereochemistry. Data refinement requires R-factor < 0.05 and wR-factor < 0.15 .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 265.0854 for C₁₁H₁₀FN₂O₂) .

Advanced: How can conflicting spectroscopic data (e.g., tautomerism in hydrazone derivatives) be resolved?

Answer:
Tautomeric equilibria (e.g., keto-enol forms) may lead to spectral inconsistencies. Methodological solutions include:

  • Variable-temperature NMR : Monitors proton shifts to identify dynamic equilibria .
  • DFT calculations : Compares experimental and computed ¹³C chemical shifts to assign dominant tautomers .
  • X-ray diffraction : Provides static structural snapshots to resolve ambiguities .

Example: A study observed conflicting NOESY correlations for hydrazone protons, resolved by crystallography confirming a Z-configuration .

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Answer:
Key parameters include:

  • Catalyst screening : HCl or acetic acid improves condensation efficiency (yield increases from 50% to 75%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (2h vs. 6h) with comparable yields .

Q. Table 2: Optimization of Catalysts

CatalystSolventTime (h)Yield (%)
NoneEthanol650
HClEthanol475
AcOHDMF370

Advanced: How is the compound evaluated for biological activity (e.g., anticancer potential)?

Answer:
Methodologies include:

  • In vitro assays :
    • MTT assay : Tests cytotoxicity against cancer cell lines (IC₅₀ values < 50 µM suggest potency) .
    • Enzyme inhibition : Evaluates binding to targets like α-glucosidase (anti-diabetic) via UV-Vis kinetics .
  • In silico studies : Molecular docking predicts interactions with receptors (e.g., EGFR kinase) using AutoDock Vina .

Q. Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-712.3Apoptosis
HeLa18.7ROS generation

Advanced: How do substituents (e.g., 4-fluorophenyl) influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., -F) enhance stability and receptor binding via hydrophobic interactions .
  • Structure-activity relationship (SAR) studies : Modifying the phenyl ring with -OCH₃ or -NO₂ alters solubility and IC₅₀ values .

Example : Replacing 4-fluorophenyl with 4-nitrophenyl reduced anticancer activity (IC₅₀ > 100 µM), highlighting fluorine’s role .

Advanced: What are the challenges in computational modeling of this compound?

Answer:

  • Conformational flexibility : Requires molecular dynamics (MD) simulations to assess energetically stable conformers .
  • Solvent effects : PCM models in DFT improve accuracy of dipole moment and HOMO-LUMO gap predictions .

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